![molecular formula C15H22N2O2 B7577036 N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide](/img/structure/B7577036.png)
N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide, also known as DMXAA, is a small molecule that has been studied for its potential as an anticancer agent. DMXAA was first identified in the 1990s as a compound that could induce tumor necrosis factor-alpha (TNF-α) production in mice. Since then, DMXAA has been the subject of numerous studies investigating its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide is not fully understood. However, it is believed that N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide activates the innate immune system by stimulating the production of TNF-α and other cytokines. This immune activation leads to the destruction of tumor blood vessels, which in turn leads to tumor necrosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its immune-stimulating properties, N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells. N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is a key process in tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide as a research tool is its ability to induce tumor necrosis and inhibit tumor growth in preclinical models. This makes N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide a valuable tool for studying the mechanisms of tumor growth and metastasis, as well as for developing new cancer therapies. However, one limitation of N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide is its toxicity in humans. While N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide has shown promise in preclinical studies, its toxicity profile has limited its clinical development.
Direcciones Futuras
There are a number of future directions for research on N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide. One area of interest is the development of new N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide analogs with improved efficacy and reduced toxicity. Another area of interest is the development of combination therapies that incorporate N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide with other cancer therapies, such as immune checkpoint inhibitors. Finally, there is a need for further research into the mechanisms of action of N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide, in order to better understand how it induces tumor necrosis and inhibits tumor growth.
Métodos De Síntesis
N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide can be synthesized using a variety of methods. One common approach involves the reaction of 3-aminobenzamide with 3-bromopropyl methyl ether to form the intermediate 3-(oxan-3-ylmethylamino)benzamide. This intermediate can then be reacted with dimethyl sulfate to form N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide.
Aplicaciones Científicas De Investigación
N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide has been extensively studied for its potential as an anticancer agent. In preclinical studies, N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer types, including melanoma, lung cancer, and colon cancer. N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide has also been studied in combination with other cancer therapies, such as radiation and chemotherapy, with promising results.
Propiedades
IUPAC Name |
N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-13(15(18)16-2)6-3-7-14(11)17-9-12-5-4-8-19-10-12/h3,6-7,12,17H,4-5,8-10H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLHSMLQCCDOAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NCC2CCCOC2)C(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.